7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methylbenzylamine and 3-phenylquinoline can be reacted in the presence of a suitable catalyst to form the desired pyrazoloquinoline structure. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow for specific binding and activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrazole: Another heterocyclic compound with diverse applications.
Coumarin: Known for its anticoagulant properties and structural similarity.
Uniqueness
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline stands out due to its fused ring system and specific substituents, which confer unique chemical and biological properties.
Biological Activity
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- SMILES Notation : CC1=CC=C(C=C1)C2=NN=C(C=C2)C(C(C)C)OC
Anticancer Activity
Recent studies have highlighted the potential of pyrazoloquinoline derivatives in cancer therapy. For instance:
- Mechanism of Action : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, these compounds may target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
- Case Studies : A study involving a series of pyrazolo[4,3-c]quinoline derivatives demonstrated significant anticancer activity against human colorectal cancer cells (HCT116 and Caco-2). The compound was shown to block cell cycle progression at the G2/M phase and induce apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoloquinolines have also been explored:
- Inhibition of Nitric Oxide Production : In vitro studies have shown that certain derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity, providing insights into the design of more effective compounds .
Antimicrobial Activity
The antimicrobial potential of pyrazoloquinolines is another area of interest:
- Broad-Spectrum Activity : Compounds derived from this class have demonstrated antibacterial and antifungal activities against various pathogens. For example, some derivatives showed promising results against Plasmodium falciparum with IC50 values ranging from 0.014 to 5.87 µg/mL .
Data Table: Biological Activities of Pyrazoloquinolines
Properties
IUPAC Name |
7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPPOADIAUYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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